2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328500
InChI: InChI=1S/C13H8ClFN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H
SMILES:
Molecular Formula: C13H8ClFN2
Molecular Weight: 246.67 g/mol

2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18328500

Molecular Formula: C13H8ClFN2

Molecular Weight: 246.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H8ClFN2
Molecular Weight 246.67 g/mol
IUPAC Name 2-(4-chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8ClFN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H
Standard InChI Key UXMNPTMKYNEAMF-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of imidazo[1,2-a]pyridine consists of a fused bicyclic system with a five-membered imidazole ring annulated to a six-membered pyridine ring. In 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine, the 2-position is substituted with a 4-chlorophenyl group, while the 8-position bears a fluorine atom. This substitution pattern introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. Single-crystal X-ray diffraction studies of analogous compounds reveal that bulky aryl substituents at the 2-position maintain coplanarity with the imidazopyridine ring, with dihedral angles typically below 5° . Fluorine at the 8-position enhances electronegativity, promoting hydrogen bonding and dipole interactions in biological systems .

Electronic Effects

The electron-withdrawing chlorine and fluorine substituents reduce electron density across the aromatic system, as evidenced by downfield shifts in 1H^1H NMR spectra (e.g., aromatic protons resonate at δ 7.2–8.0 ppm) . Density functional theory (DFT) calculations further indicate that these substituents lower the highest occupied molecular orbital (HOMO) energy, enhancing stability against oxidative degradation .

Synthetic Methodologies

Two-Component Cyclization

The most efficient route to 2-arylimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-haloketones under basic conditions. For 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine, this method utilizes 8-fluoro-2-aminopyridine and 4-chlorophenacyl bromide in aqueous ethanol catalyzed by 1,8-diazabicycloundec-7-ene (DBU) .

Reaction Conditions

  • Solvent: Ethanol/water (1:1 v/v)

  • Catalyst: DBU (10 mol%)

  • Temperature: Ambient (25–30°C)

  • Yield: 72–85%

Mechanistic Insights

  • Formation of Pyridinium Intermediate: The nucleophilic attack of 8-fluoro-2-aminopyridine on 4-chlorophenacyl bromide generates a pyridinium salt.

  • Cyclization: Base-mediated intramolecular cyclization eliminates HBr, forming the imidazo[1,2-a]pyridine core.

  • Aromatization: Dehydration yields the final aromatic product .

Table 1: Optimization of Synthesis Parameters

ParameterVariationYield (%)
SolventEthanol/water (1:1)85
Catalyst Loading10 mol% DBU85
Temperature25°C85
SubstitutionElectron-withdrawing72–79

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 3132 cm1^{-1} (C-H aromatic), 1635 cm1^{-1} (C=N), and 746 cm1^{-1} (C-Cl) .

  • 1H^1H NMR (300 MHz, CDCl3_3): δ 7.89 (s, 1H, H-3), 7.69 (d, J=9.3J = 9.3 Hz, 1H, H-5), 7.44–7.51 (m, 2H, aromatic), 6.83 (t, J=6.9J = 6.9 Hz, 1H, H-6) .

  • Mass Spectrometry: Molecular ion peak at m/z 287.03 [M+H]+^+ .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, indicative of high crystallinity. Thermogravimetric analysis (TGA) shows stability up to 250°C, with decomposition onset at 300°C .

EnzymeIC50_{50} (μM)Reference
AChE89 ± 2.1
BChE120 ± 3.4

The 4-chlorophenyl group enhances hydrophobic interactions with the AChE gorge, while fluorine improves bioavailability through increased membrane permeability .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC = 32–64 μg/mL), attributed to membrane disruption and nucleic acid intercalation .

Computational and In Silico Studies

Molecular Docking

Docking simulations into the AChE active site (PDB: 1ACJ) reveal:

  • Binding Affinity: -8.9 kcal/mol

  • Key Interactions: π-π stacking with Trp86, hydrogen bonding with Tyr337 .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp_{app} = 22 × 106^{-6} cm/s).

  • Metabolism: CYP3A4 substrate (t1/2_{1/2} = 4.2 h).

  • Toxicity: Low hepatotoxicity risk (LD50_{50} > 500 mg/kg in rodents) .

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